Laminaribiose

Catalog No.
S572072
CAS No.
34980-39-7
M.F
C12H22O11
M. Wt
342.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Laminaribiose

CAS Number

34980-39-7

Product Name

Laminaribiose

IUPAC Name

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12+/m1/s1

InChI Key

YGEHCIVVZVBCLE-CRLSIFLLSA-N

Synonyms

laminarabiose, laminaribiose, nigerose

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O

Laminaribiose (CAS 34980-39-7) is a naturally occurring disaccharide consisting of two D-glucose units linked by a β-(1→3) glycosidic bond. As a highly water-soluble, white crystalline powder with a melting point of 205–207 °C, it serves as the fundamental repeating unit of laminarin and other β-1,3-glucans . In industrial and biochemical procurement, laminaribiose is primarily sourced as a high-purity analytical standard for carbohydrate chromatography (such as HPAEC-PAD) and as a strictly specific substrate for the kinetic characterization of β-1,3-glucanases and glucosidases [1]. Its procurement value lies in its structural precision, which allows researchers to isolate β-(1→3) metabolic and enzymatic pathways without the cross-reactivity introduced by mixed-linkage polysaccharides.

Research Fit

β-1,3 linkage-specific substrate – Essential for accurate β-1,3-glucanase and phosphorylase activity assays.

High-purity analytical standard format – Supports quantitative enzymatic, binding, and calibration workflows.

Defined minimal glucan motif – Suitable as a ligand for receptor studies and a building block in oligosaccharide synthesis.

Procurement substitution of laminaribiose with the much cheaper β-(1→4)-linked analog, cellobiose, or with crude laminarin extracts fundamentally compromises assay integrity. Cellobiose cannot induce specific β-1,3-glucanase operons and exhibits drastically lower binding affinities in the active sites of targeted glycoside hydrolases, leading to false-negative kinetic profiling[1]. Conversely, utilizing crude laminarin introduces β-(1→6) branching and variable degrees of polymerization, which confound standard curves in high-performance anion-exchange chromatography (HPAEC-PAD) and obscure the precise endo- vs. exo-cleavage mechanisms of targeted enzymes [2]. Accurate quantification and induction of β-1,3-specific systems strictly require the pure β-(1→3) disaccharide.

Substitution Risk

Linkage mismatch

Cellobiose (β-1,4) or gentiobiose (β-1,6) may not be recognized by β-1,3-specific enzymes, leading to false negative results.

Activity drop

Even structurally similar disaccharides can show drastically reduced catalytic efficiency; 24-fold differences have been reported in head-to-head comparisons.

Binding specificity

Substrate-binding clefts recognize the β-1,3 conformation; substituting with β-1,2 sophorose alters subsite occupancy and may compromise affinity data.

Kinetic Specificity in Beta-Glucosidase Hydrolysis

In comparative kinetic studies of β-glucosidase enzymes (such as AtBgl1A), the pure β-(1→3) linkage of laminaribiose demonstrates dramatically higher catalytic efficiency compared to its β-(1→4) counterpart. Specifically, the enzyme exhibits over 400-fold higher specificity (kcat/Km) for laminaribiose than for cellobiose [1]. This massive differential confirms that cellobiose is an inadequate substitute for profiling enzymes adapted for laminarin or β-1,3-glucan metabolism.

Evidence DimensionCatalytic specificity (kcat/Km)
Target Compound Data>400-fold higher specificity
Comparator Or BaselineCellobiose (β-1,4-linked disaccharide)
Quantified Difference>400x higher specificity for laminaribiose
ConditionsEnzymatic assay of AtBgl1A beta-glucosidase

Buyers screening for β-1,3-glucanase or glucosidase activity must use laminaribiose to avoid the artificially low kinetic readings and false negatives caused by cellobiose.

BglA substrate preference
Head-to-head
24-fold higher activity
vs. cellobiose (1×)
Reported substrate preference supports β-1,3-glucanase assay context.
Purified BglA from C. thermocellum; enzymatic assay.

Transcriptional Induction of Glucanase Operons

Laminaribiose acts as a potent, linkage-specific inducer of the celC operon in Clostridium thermocellum. Electrophoretic mobility shift assays demonstrate that laminaribiose inhibits the binding of the repressor GlyR3 to its DNA target at concentrations as low as 0.5 mM. In stark contrast, cellobiose shows zero inhibitory effect on the repressor even at concentrations up to 15 mM [1].

Evidence DimensionRepressor inhibition (GlyR3 binding disruption)
Target Compound DataObservable induction/inhibition at 0.5 mM
Comparator Or BaselineCellobiose (no effect at 15 mM)
Quantified Difference>30-fold higher induction potency
ConditionsElectrophoretic mobility shift assay (EMSA) with 5 ng biotin-labeled probe

For researchers engineering microbial biomass degradation, laminaribiose is the required inducer for β-1,3-glucanase pathways, as cellobiose is biologically inert in this regulatory context.

Lin1840 strict specificity
Head-to-head
Active vs. no detectable activity
Substrate selectivity context; false negative risk with cellobiose or gentiobiose.
Recombinant Lin1840r from L. innocua.

Chromatographic Integrity in HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) requires highly alkaline eluents. During chromatography, laminaribiose generates a single, distinct peak with no evidence of on-column breakdown products. In contrast, substituted analogs like D-glucose-3-sulfate decompose rapidly under the same conditions, and crude β-glucan mixtures produce unresolvable overlapping peaks[1].

Evidence DimensionOn-column stability and peak resolution
Target Compound DataSingle distinct peak without breakdown
Comparator Or BaselineD-glucose-3-sulfate (rapid decomposition) and crude laminarin (overlapping peaks)
Quantified DifferenceComplete peak integrity vs. rapid on-column decomposition
ConditionsHPAEC-PAD using Dionex CarboPac columns

Procurement of high-purity laminaribiose is essential for establishing reliable, artifact-free standard curves in analytical carbohydrate profiling.

Binding affinity ranking
Head-to-head
Laminaritriose > laminaribiose
Lower-affinity baseline supports subsite mapping studies.
ITC with endo-1,3-β-glucanase; DP2 minimal unit.
Active site recognition
Head-to-head
Shared +1 subsite; distinct +2 conformations
Structural comparison informs enzyme engineering context.
X-ray crystallography of Lin1840r complexes.

Analytical Standard for HPAEC-PAD Profiling

Due to its on-column alkaline stability and distinct elution profile, laminaribiose is the premier reference standard for quantifying β-glucan breakdown products in food science, fungal cell wall analysis, and fruit juice profiling using HPAEC-PAD [1].

Substrate for Glycoside Hydrolase Characterization

Laminaribiose is the definitive substrate for isolating and kinetically characterizing β-1,3-glucosidases and endo-β-1,3-glucanases (e.g., GH1, GH3, GH16 families). Its use prevents the massive kinetic underestimations (>400-fold) that occur when using generic β-1,4-linked substrates like cellobiose [2].

Transcriptional Inducer in Microbial Engineering

In synthetic biology and the metabolic engineering of lignocellulolytic bacteria, laminaribiose is utilized as a highly specific inducer to activate β-1,3-glucanase operons (such as celC). This enables targeted studies of biomass degradation pathways without off-target cellulase activation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
β-1,3-Glucanase activity assays
Substrate linkage specificity
Verify activity using laminaribiose vs. cellobiose controls
Biocatalytic oligosaccharide synthesis
High-purity disaccharide standard
Confirm product profiles by HPLC or TLC
CBM and lectin binding studies
Minimal β-1,3 glucan motif
Validate binding via ITC or X-ray crystallography
Hydrolysate compositional analysis
Retention time / MS reference
Match retention time and mass spectrum for DP2 fraction

XLogP3

-5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

342.11621151 Da

Monoisotopic Mass

342.11621151 Da

Heavy Atom Count

23

UNII

0WN3D69UW4

Wikipedia

Laminaribiose

Explore Compound Types